molecular formula C13H11N3O3 B2742978 N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034254-74-3

N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2742978
CAS No.: 2034254-74-3
M. Wt: 257.249
InChI Key: YTWZGISSCOIJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine-carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is supplied as a high-purity material strictly for research applications in drug discovery and chemical biology. The structural motif of a pyrimidine ring bearing a carboxamide group is frequently investigated for its potential to interact with key enzymatic targets. Pyrimidine-carboxamide derivatives have demonstrated significant antiviral activity , particularly as inhibitors of the SARS-CoV-2 Main Protease (M pro ), a critical enzyme for viral replication. These inhibitors function by forming key hydrogen bonds, such as between the carboxamide carbonyl and the backbone NH of Cys145 within the protease's active site, leading to effective viral suppression . Furthermore, the pyrimidine core is a recognized pharmacophore in oncology research . Molecules based on this structure have shown potent antiproliferative effects by targeting essential growth pathways, including the inhibition of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers . The incorporation of the 6-hydroxy and 3-acetylphenyl substituents suggests potential for unique hydrogen bonding and hydrophobic interactions, which can be leveraged to optimize selectivity and potency against specific biological targets. Researchers can utilize this compound as a chemical building block for the synthesis of more complex derivatives or as a pharmacological probe to study disease mechanisms involving pyrimidine-sensitive pathways. Its well-defined structure makes it a valuable candidate for establishing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8(17)9-3-2-4-10(5-9)16-13(19)11-6-12(18)15-7-14-11/h2-7H,1H3,(H,16,19)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZGISSCOIJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with 6-hydroxypyrimidine-4-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as hydrochloric acid or sodium hydroxide to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Formation of N-(3-acetylphenyl)-6-oxopyrimidine-4-carboxamide

    Reduction: Formation of N-(3-hydroxyphenyl)-6-hydroxypyrimidine-4-carboxamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new chemical entities.

Common Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
  • Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
  • Substitution: The amide group can participate in nucleophilic substitution reactions.
Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganate (KMnO4), chromium trioxide (CrO3)N-(3-acetylphenyl)-6-oxopyrimidine-4-carboxamide
ReductionSodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)N-(3-hydroxyphenyl)-6-hydroxypyrimidine-4-carboxamide
SubstitutionNucleophiles such as amines or thiolsVarious substituted derivatives

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can help in understanding enzyme mechanisms and developing new therapeutic agents.

Case Study: Anticancer Activity
Recent findings indicate that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (μM)
MCF-712.5
HCT11615.0
A54920.0

Medicine

The compound has shown promise in preclinical studies as an anticancer agent and is being explored for its potential in treating other diseases, including inflammatory conditions.

Mechanism of Action
this compound interacts with specific molecular targets, inhibiting enzyme activity that leads to cancer cell proliferation. This inhibition affects biochemical pathways crucial for tumor growth.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Acetylphenyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (ADC)

ADC, reported in , shares the 3-acetylphenyl carboxamide moiety but replaces the pyrimidine core with a nitro-substituted benzo-dioxole ring. Key differences include:

  • Crystallography: ADC adopts a monoclinic structure (Z=4) with an energy gap of 3.96 eV via DFT calculations, indicating higher stability compared to MDC (3.54 eV) .
  • Synthetic Route : Synthesized via coupling reactions verified by SC-XRD, contrasting with the pyrimidine-based synthesis methods in .

N-(4-Chloro/Methoxyphenyl)-6-methylpyrimidine Derivatives

Compounds in (e.g., N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxopyrimidine-5-carboxamide) feature thioxo and nitro groups on the pyrimidine ring. However, the hydroxyl group in the target compound may increase hydrophilicity, affecting membrane permeability .

BMS-354825 (Dasatinib Analog)

describes BMS-354825, a dual Src/Abl kinase inhibitor with a pyrimidinylaminothiazole carboxamide structure. While structurally distinct, its carboxamide-pyrimidine scaffold highlights the therapeutic relevance of such frameworks in oncology. The acetylphenyl group in the target compound may reduce off-target effects compared to BMS-354825’s methylphenyl and piperazine substituents .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Energy Gap (eV) Reference
N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide Pyrimidine 6-OH, 3-acetylphenyl Not reported N/A N/A
ADC () Benzo-[1,3]-dioxole 6-NO₂, 3-acetylphenyl Cardiovascular prevention 3.96
MDC () Benzo-[1,3]-dioxole 6-NO₂, 4-methoxybenzyl Cardiovascular prevention 3.54
N-(4-chlorophenyl)pyrimidine () Pyrimidine 2-thioxo, 3-nitrophenyl Kinase inhibition (inferred) N/A
BMS-354825 () Thiazole-pyrimidine Methylphenyl, piperazine Anticancer (Src/Abl inhibition) N/A

Key Research Findings and Implications

  • Substituent Effects : The hydroxyl group in the target compound may improve solubility but reduce lipid membrane penetration compared to nitro or thioxo groups in analogs .
  • Synthetic Challenges : and highlight the use of POCl₃ and DMF in carboxamide synthesis, suggesting similar protocols could apply to the target compound .
  • Therapeutic Potential: Pyrimidine carboxamides are established in kinase inhibition (e.g., BMS-354825), implying that the target compound could be optimized for anticancer or anti-inflammatory applications .

Limitations and Contradictions

  • Data Gaps : Direct biological data for this compound are absent in the provided evidence, requiring extrapolation from analogs.
  • Structural Variability : The benzo-dioxole vs. pyrimidine cores in ADC and the target compound lead to divergent electronic properties and bioactivity .

Biological Activity

N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxyl group and an acetylphenyl moiety, which may contribute to its biological properties. The specific arrangement of functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of cancer cells. For instance, derivatives of similar structures have shown selective activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-74.5Induction of apoptosis via caspase activation
Similar derivativesHCT1163.1Inhibition of cell cycle progression

The mechanism underlying the anticancer activity involves the induction of apoptosis and modulation of cell cycle dynamics. Studies indicate that compounds similar to this compound can increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2. This shift promotes apoptosis in cancer cells.

Case Study: Induction of Apoptosis

In a study examining the effects on HCT116 cells, treatment with this compound resulted in:

  • Increased expression levels of caspases 3, 7, and 9.
  • A significant reduction in cell viability after 48 hours, indicating effective induction of apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Research indicates that it exhibits moderate antibacterial effects against various strains.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The hydroxypyrimidine moiety is essential for interaction with biological targets.
  • The acetylphenyl group enhances lipophilicity, potentially improving membrane permeability.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of pyrimidine-carboxamide derivatives typically involves coupling pyrimidine intermediates with substituted phenyl groups. For example:

Core Pyrimidine Formation : Start with 6-hydroxypyrimidine-4-carboxylic acid. Activate the carboxylic acid using coupling agents like EDCI or HOBt in anhydrous DMF .

Amide Bond Formation : React the activated intermediate with 3-acetylaniline under nitrogen atmosphere at 60–80°C. Monitor progress via TLC or HPLC .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF), stoichiometry (1.2:1 molar ratio of amine to acid), and catalysts (e.g., DMAP) to improve yields above 70% .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., acetyl proton at δ 2.6 ppm, pyrimidine protons at δ 8.1–8.3 ppm) .
  • X-ray Diffraction : Resolve crystal structures to validate dihedral angles between pyrimidine and phenyl rings (e.g., angles <15° indicate planar stacking critical for bioactivity) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 312.3) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer: Initial screening should focus on target-agnostic assays:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays at 10 µM .
  • Cytotoxicity : Evaluate in HEK-293 or HepG2 cells using MTT assays (48-hour exposure, IC50_{50} calculation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine-carboxamide analogs?

Methodological Answer: Contradictions often arise from assay variability or substituent effects. Address this by:

Standardized Assays : Replicate studies under identical conditions (e.g., pH, serum concentration) .

Structure-Activity Relationship (SAR) : Compare analogs (e.g., trifluoromethyl vs. acetyl substitutions) to isolate pharmacophores .

Metabolic Stability Testing : Use liver microsomes to assess if inactive results stem from rapid degradation .

Q. What strategies optimize the pharmacokinetic profile of this compound?

Methodological Answer: Improve absorption and half-life through:

  • Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., fluorine) to enhance membrane permeability (logP <3) .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve oral bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions and adjust dosing .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer: Leverage in silico tools:

Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., kinase targets) .

Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., pyrimidine-OH with Lys271 in EGFR) .

QSAR Models : Train algorithms on datasets of IC50_{50} values to prioritize substituents (e.g., 3-acetyl vs. 4-methoxy) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer: Combine multi-omics and imaging:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein melting shifts .
  • Immunofluorescence : Visualize subcellular localization (e.g., nuclear vs. cytoplasmic accumulation) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Adhere to GHS guidelines:

  • PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (H315/H319) .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of aerosols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.